molecular formula C8H7FN2O B1447859 7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1023301-32-7

7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1447859
CAS RN: 1023301-32-7
M. Wt: 166.15 g/mol
InChI Key: JAPLGVWGURKIIG-UHFFFAOYSA-N
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Description

“7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazoles are five-membered heterocyclic compounds with two nitrogen atoms in the ring .


Molecular Structure Analysis

The molecular structure of benzimidazoles, including “7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, typically involves a fused ring structure with varying substitution patterns . The specific molecular structure of this compound would require more specific information or computational analysis.


Chemical Reactions Analysis

The chemical reactions involving benzimidazoles can vary widely depending on the specific compound and conditions . Without specific information on “7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can vary depending on their specific structure . Without specific information on “7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, it’s difficult to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

X-ray and DFT Studies

Compounds structurally related to 7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one have been studied for their molecular and crystal structures through X-ray and density functional theory (DFT) analysis. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was analyzed to understand its structure, which was obtained as a side product during the synthesis of an antitubercular agent. Such studies are crucial for the development of new pharmaceutical compounds by understanding their molecular conformations and interactions (Richter et al., 2023).

Serotonin Receptor Antagonists

Research has been conducted on the synthesis and evaluation of N-alkylated benzo[d]imidazol-2(3H)-ones and related compounds as potent dual serotonin receptors ligands. These compounds exhibit significant potential as therapeutic agents for various neurological disorders due to their ability to cross the blood-brain barrier and modulate serotonin pathways. For example, certain derivatives have been identified as full antagonist ligands on cyclic adenosine monophosphate and inositol monophosphate signaling pathways of serotonin receptors, demonstrating their therapeutic potential (Deau et al., 2015).

Non-linear Optical (NLO) Materials

Benzimidazole derivatives have been synthesized and characterized for their potential as non-linear optical materials. Studies involving density functional theory (DFT) have revealed significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior, making these compounds promising candidates for applications in various NLO devices. The electronic properties and energy gaps of these molecules suggest their usefulness in developing advanced optical materials (Manikandan et al., 2019).

Annular Tautomerism of Imidazoles

The study of annular tautomers of imidazoles, including those with substitutions such as fluorine, has provided insights into their aromaticity and stability. These investigations are crucial for understanding the chemical behavior of imidazoles and related compounds in various conditions, which has implications for their use in chemical synthesis and drug design (Alkorta et al., 2006).

Mechanism of Action

The mechanism of action of benzimidazoles can vary widely depending on their specific structure and application . Some benzimidazoles have been used in medicinal chemistry due to their biological activity, but the specific mechanism of action for “7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with benzimidazoles can vary depending on their specific structure and usage . Without specific information on “7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, it’s difficult to provide a detailed analysis of its safety and hazards.

properties

IUPAC Name

4-fluoro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLGVWGURKIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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